2,5-dichloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide

Description

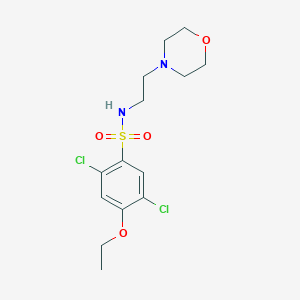

2,5-Dichloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a dichloro-substituted aromatic ring, an ethoxy group at the para-position, and a morpholine-containing ethylamine side chain. The morpholine moiety enhances solubility and may facilitate interactions with biological targets through hydrogen bonding or coordination with metal ions .

Properties

IUPAC Name |

2,5-dichloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2N2O4S/c1-2-22-13-9-12(16)14(10-11(13)15)23(19,20)17-3-4-18-5-7-21-8-6-18/h9-10,17H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYCZSXALFACQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCN2CCOCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide typically involves the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with 2-morpholinoethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atoms.

Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Hydrolysis: Products include the corresponding sulfonic acid and amine derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise as an inhibitor of the tumor necrosis factor-alpha (TNF-α) converting enzyme, also known as TACE. This enzyme plays a critical role in inflammatory processes by cleaving pro-TNF-α into its active form. Inhibition of TACE can be beneficial in treating various inflammatory diseases and conditions such as rheumatoid arthritis, Crohn's disease, and psoriasis .

Biochemical Studies

Biochemical studies have indicated that compounds similar to 2,5-dichloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide can affect mitochondrial function. For instance, the inhibition of mitochondrial ATP production has been observed in cell lines treated with structurally related compounds . This property is particularly relevant for developing treatments targeting metabolic pathways in cancer cells.

Therapeutic Development

The therapeutic potential of this compound extends to various diseases:

- Autoimmune Diseases : By modulating TNF-α levels, it could alleviate symptoms associated with rheumatoid arthritis and other autoimmune disorders.

- Cancer Treatment : The ability to inhibit OXPHOS may provide a novel approach to treating cancers that rely heavily on aerobic metabolism.

Case Studies

- Rheumatoid Arthritis : Clinical trials involving similar benzenesulfonamide compounds have demonstrated efficacy in reducing inflammation and joint damage in patients with rheumatoid arthritis .

- Pancreatic Cancer : Research on related compounds has shown significant cytotoxic effects on pancreatic cancer cells, suggesting that this compound could be explored further for its anticancer properties .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Potential Conditions Treated |

|---|---|---|

| Inhibition of TACE | Reduces TNF-α production | Rheumatoid arthritis, Crohn's disease |

| OXPHOS Inhibition | Decreases ATP production | Various cancers |

| Anti-inflammatory effects | Modulates immune response | Psoriasis, asthma |

Mechanism of Action

The mechanism of action of 2,5-dichloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s benzenesulfonamide core is shared with numerous bioactive molecules. Key comparisons include:

Para-Substituted Benzenesulfonamides

Key Observations :

Electron-Withdrawing vs. Donating Groups: The target compound’s 4-ethoxy group (electron-donating) contrasts with nitro (electron-withdrawing) in HIV-IN inhibitors like IIIi. Evidence suggests electron-withdrawing groups increase benzenesulfonamide acidity, promoting metal chelation and enzyme inhibition .

Morpholine Side Chain: The N-(2-morpholin-4-ylethyl) group distinguishes this compound from simpler benzenesulfonamides. Morpholine’s polarity improves solubility, which is advantageous for pharmacokinetics. Similar morpholine-containing compounds (e.g., 4-chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol) are explored for CNS targets due to blood-brain barrier penetration .

Chloro groups are common in antimicrobial or anticancer sulfonamides but require balancing with solubility modifiers like morpholine.

Pharmacological Implications

While direct data for the target compound are lacking, structural parallels suggest possible applications:

- Enzyme Inhibition : Benzenesulfonamides with electron-withdrawing groups (e.g., nitro) show high HIV-IN inhibition . The target’s ethoxy group may limit this, but the morpholine side chain could compensate via alternative binding interactions.

- Solubility vs. Bioactivity: Morpholine derivatives often exhibit improved aqueous solubility compared to non-polar analogues, though this may come at the cost of reduced membrane permeability.

Biological Activity

2,5-Dichloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H16Cl2N2O3S

- Molecular Weight : 335.24 g/mol

- CAS Number : 6624-12-0

Physical Properties

| Property | Value |

|---|---|

| Density | 1.292 g/cm³ |

| Boiling Point | 695.7 °C at 760 mmHg |

| Melting Point | Not Available |

| LogP | 2.202 |

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through interaction with calcium channels and other biomolecules.

- Calcium Channel Modulation : Some studies suggest that sulfonamide derivatives can act as calcium channel inhibitors. For example, docking studies have shown that certain benzenesulfonamides can interact with calcium channels, affecting cardiovascular parameters such as perfusion pressure and coronary resistance .

- Antimicrobial Activity : Compounds in this class have been evaluated for their antimicrobial properties. The presence of the morpholine group is thought to enhance the interaction with bacterial cell membranes, leading to increased efficacy against various pathogens .

Study on Perfusion Pressure

A study published in the Brazilian Journal of Science evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The findings indicated that compounds similar to this compound significantly decreased perfusion pressure compared to controls, suggesting a potential for cardiovascular applications .

Docking Studies

Docking studies have been utilized to predict the interaction of 4-(2-aminoethyl)-benzenesulfonamide with calcium channels. The results indicated that this compound could effectively inhibit calcium influx, which is crucial for cardiac muscle contraction and vascular tone regulation .

Pharmacokinetics

Pharmacokinetic parameters are essential for understanding the bioavailability and therapeutic potential of this compound. Various theoretical models have been employed to assess ADME (Absorption, Distribution, Metabolism, Excretion) properties:

| Parameter | Value |

|---|---|

| Permeability | Varies by model |

| Bioavailability | To be determined |

Theoretical models suggest that modifications in the molecular structure can lead to improved permeability across biological membranes .

Q & A

Q. What are the standard synthetic routes for 2,5-dichloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of a substituted benzene core followed by coupling with morpholine derivatives. For example:

Core Synthesis : React 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with 2-morpholin-4-ylethylamine in anhydrous ethanol under reflux (4–6 hours) .

Purification : Use vacuum evaporation to remove solvents, followed by recrystallization in ethanol or acetonitrile to isolate the product.

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Solvent | Time | Yield Range | Reference |

|---|---|---|---|---|---|

| Coupling | 2-Morpholin-4-ylethylamine, glacial acetic acid | Ethanol | 4 h | 65–75% | |

| Purification | Recrystallization | Acetonitrile | – | >95% purity |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., C–S bond: ~1.76 Å; morpholine ring planarity) .

- NMR Spectroscopy :

- ¹H NMR : Ethoxy group protons appear as a triplet at δ 1.3–1.5 ppm; morpholine protons as multiplets δ 2.4–3.7 ppm .

- ¹³C NMR : Sulfonamide carbonyl at δ 165–170 ppm; aromatic carbons δ 120–140 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 434.1875 (calc. 434.1875) .

Q. What analytical methods are recommended for quantifying this compound in complex matrices like environmental or biological samples?

- Methodological Answer :

Q. Table 2: Analytical Parameters for Environmental Samples

| Matrix | Method | Recovery (%) | LOD (µg/L) | Reference |

|---|---|---|---|---|

| Wastewater | SPE + LC-MS | 82–89 | 0.1 | |

| Sludge | Sonication + HPLC-UV | 75 | 1.0 |

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental persistence and bioaccumulation potential of this sulfonamide derivative?

- Methodological Answer :

- Fate Studies :

Hydrolysis : Incubate in buffered solutions (pH 4–9) at 25–50°C; quantify degradation via LC-MS .

Photolysis : Expose to UV light (λ = 254 nm) in aqueous matrices; track half-life using HPLC .

- Bioaccumulation Assays :

- Use Daphnia magna or fish models; measure BCF (bioconcentration factor) via OECD TG 305 .

Q. What strategies are employed to resolve contradictions in biological activity data across different in vitro assays?

- Methodological Answer :

- Cross-Validation :

Replicate assays under standardized conditions (e.g., cell line: HEK293 vs. HepG2).

Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Data Normalization :

- Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. What computational or theoretical frameworks guide the study of structure-activity relationships for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase IX) .

- QSAR Models :

- Train models on substituent effects (e.g., Cl vs. ethoxy groups) using Gaussian09 for DFT calculations .

Q. How should multi-season or longitudinal studies be structured to evaluate degradation pathways under varying environmental conditions?

- Methodological Answer :

- Experimental Design :

- Split-Plot Design : Assign variables (pH, temperature, UV exposure) to subplots; collect samples at 0, 30, 90 days .

- Statistical Analysis : Apply ANOVA with Tukey’s HSD to compare degradation rates across conditions .

Q. What methodologies validate the compound's interaction with enzymatic targets, considering potential off-target effects?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.